Sulfanilamide-13C6

描述

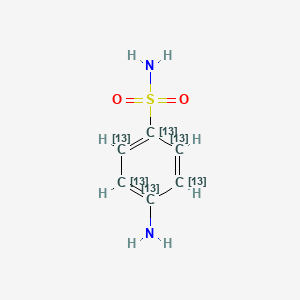

Structure

3D Structure

属性

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDEECHVMSUSB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746844 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-89-7 | |

| Record name | 4-Amino(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Sulfanilamide 13c6 for Research Applications

Synthetic Pathways for Carbon-13 Labeled Sulfanilamide (B372717)

The introduction of stable isotopes, such as carbon-13, into drug molecules is a critical technique for various research applications, including metabolic studies and quantitative analysis. researchgate.net The synthesis of Sulfanilamide-13C6, where all six carbon atoms of the phenyl ring are replaced with the 13C isotope, requires specific synthetic strategies to ensure precise and efficient labeling.

Strategies for Isotopic Incorporation into the Phenyl Ring

The primary strategy for incorporating 13C into the phenyl ring of sulfanilamide involves the use of a pre-labeled starting material, specifically [U-13C6]-aniline. semanticscholar.orgresearchgate.net This approach ensures that the isotopic label is integrated into the core structure of the molecule from the outset of the synthetic sequence. The subsequent chemical transformations build upon this labeled scaffold to construct the final this compound molecule. This method is favored for its directness and ability to achieve high levels of isotopic enrichment. semanticscholar.org

An alternative, though less direct, strategy involves the construction of the labeled phenyl ring from smaller 13C-labeled precursors. However, for complete labeling of the phenyl ring (13C6), starting with a fully labeled aniline (B41778) or a closely related precursor like benzene-13C6 is the most common and efficient approach.

Precursors and Starting Materials for Phenyl-Ring-13C6 Labeling

The most crucial precursor for the synthesis of this compound is aniline uniformly labeled with carbon-13 on the phenyl ring ([U-13C6]-aniline). semanticscholar.orgresearchgate.net This isotopically enriched starting material serves as the foundation for building the labeled sulfanilamide. The synthesis of this precursor itself is a complex process, often starting from fundamental 13C sources.

Another key precursor is acetic anhydride (B1165640), which is used to protect the amino group of the labeled aniline. wisc.eduutdallas.edu This protection is vital to prevent unwanted side reactions during the subsequent chlorosulfonation step. wisc.edu Chlorosulfonic acid is then used to introduce the sulfonyl chloride group onto the labeled phenyl ring. wisc.edunih.gov Finally, ammonia (B1221849) or an ammonia surrogate is required for the amination of the sulfonyl chloride to form the sulfonamide group. wisc.eduacs.org

| Precursor/Starting Material | Role in Synthesis |

| [U-13C6]-Aniline | Source of the 13C-labeled phenyl ring semanticscholar.orgresearchgate.net |

| Acetic Anhydride | Protection of the amino group wisc.eduutdallas.edu |

| Chlorosulfonic Acid | Introduction of the sulfonyl chloride group wisc.edunih.gov |

| Ammonia | Formation of the sulfonamide group wisc.eduacs.org |

Multi-step Synthesis Methodologies and Yield Optimization

The synthesis of this compound is a multi-step process that typically involves the following key transformations: wisc.eduutdallas.educhegg.com

Acetylation: The amino group of [U-13C6]-aniline is protected by reacting it with acetic anhydride to form 4-acetamidobenzene-13C6. wisc.edu This step is crucial for directing the subsequent electrophilic aromatic substitution to the para position and preventing deactivation of the ring. wisc.eduutdallas.edu

Chlorosulfonation: The resulting 4-acetamidobenzene-13C6 undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-acetamidobenzene-13C6-sulfonyl chloride. wisc.edunih.gov

Amination: The sulfonyl chloride is then reacted with aqueous ammonia to form 4-acetamidobenzenesulfonamide-13C6. wisc.edu

Hydrolysis: The final step involves the acidic or basic hydrolysis of the acetamide (B32628) protecting group to yield the final product, this compound. wisc.edu

Considerations for Atom-Efficient and Economical Synthesis of Labeled Analogues

Furthermore, the use of eco-friendly reagents and solvents is an important consideration. acs.org For example, some modern synthetic methods for sulfonamides utilize ultrasound irradiation to promote the reaction, leading to high yields in shorter reaction times under greener conditions. While not specifically reported for this compound, the application of such technologies could enhance the economic and environmental profile of its synthesis.

Structural Elucidation and Isotopic Purity Confirmation

After synthesis, rigorous analytical techniques are essential to confirm the chemical structure and determine the isotopic purity of this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeling Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for verifying the incorporation of 13C atoms into the sulfanilamide structure. vulcanchem.combruker.comnd.edu

13C NMR Spectroscopy: In a 13C NMR spectrum of this compound, the signals corresponding to the six carbon atoms of the phenyl ring will be significantly enhanced in intensity compared to a spectrum of unlabeled sulfanilamide. vulcanchem.comfrontiersin.org The chemical shifts of these carbons will be characteristic of the aromatic ring in the sulfanilamide molecule. The aromatic carbons in similar sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org The large chemical shift dispersion in 13C NMR allows for clear resolution of the individual carbon signals. frontiersin.org

1H NMR Spectroscopy: While 1H NMR primarily provides information about the protons in the molecule, it can also indirectly confirm 13C labeling. The protons attached to the 13C-labeled phenyl ring will exhibit coupling to the 13C nuclei, resulting in the splitting of their signals into doublets (1JCH coupling). This is a definitive indicator of 13C incorporation at specific positions. The aromatic protons of sulfanilamide derivatives typically appear in the region between 6.51 and 7.70 ppm. rsc.org

Isotopic Purity: NMR spectroscopy is also crucial for determining the isotopic purity of the synthesized compound. vulcanchem.com By comparing the integrated intensities of the 13C-coupled proton signals with any residual signals from unlabeled molecules, the percentage of 13C incorporation can be accurately quantified. High-resolution mass spectrometry is another key technique used alongside NMR to confirm the mass shift corresponding to the six 13C atoms and to assess isotopic enrichment. chemrxiv.orgvulcanchem.com

| Analytical Technique | Information Obtained |

| 13C NMR | Direct observation of enhanced signals for the six phenyl ring carbons, confirming 13C incorporation. vulcanchem.comfrontiersin.org |

| 1H NMR | Observation of 1JCH coupling, splitting proton signals into doublets, confirming attachment to 13C. rsc.org |

| Mass Spectrometry | Confirmation of the expected molecular weight increase due to 13C labeling and assessment of isotopic purity. chemrxiv.orgvulcanchem.com |

| High-Performance Liquid Chromatography (HPLC) | Assessment of the chemical purity of the final product. vulcanchem.com |

13C NMR for Site-Specific Labeling Confirmation

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Assessment

Mass spectrometry is a cornerstone for analyzing isotopically labeled compounds, providing essential information on isotopic enrichment, purity, and quantification. nih.govacs.orgukisotope.comresearchgate.netcapes.gov.brchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of this compound, which confirms the incorporation of the six ¹³C atoms. Techniques like LC-Q-TOF-MS/MS are used to elucidate the chemical structures of synthesized labeled compounds. nih.gov The high mass accuracy of HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the confident identification and quantification of sulfonamides and their labeled analogues in complex matrices. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex samples. In this technique, a known amount of the ¹³C-labeled internal standard (e.g., this compound) is added to the sample. oup.com Because the labeled standard has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes during chromatographic separation and experiences similar matrix effects. ukisotope.comthe-ltg.org By measuring the ratio of the mass spectral signals of the analyte and the labeled standard, precise quantification can be achieved, compensating for losses during sample preparation and ionization variability. romerlabs.comresearchgate.net This method has been successfully applied to the determination of sulfonamides in various matrices, including meat and milk. researchgate.netacgpubs.org

Table 2: Ions Monitored in GC/MS for Sulfonamide Analysis

| Sulfonamide | Internal Standard | Monitored Ions (m/z) |

|---|---|---|

| Sulfamethazine (B1682506) | ¹³C₆-Sulfamethazine | 279 (analyte), 285 (IS) |

| Sulfathiazole | ¹³C₆-Sulfathiazole | 255 (analyte), 261 (IS) |

Data is illustrative for the technique.

A significant challenge in quantitative LC-MS analysis is the phenomenon of ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the target analyte. ukisotope.comresearchgate.netresearchgate.net Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are considered the gold standard for mitigating these matrix effects. ukisotope.comromerlabs.com Since ¹³C-labeled standards co-elute perfectly with the native analyte, they experience the same degree of ion suppression or enhancement. researchgate.netresearchgate.net This allows for accurate correction of the analyte signal, leading to more reliable and precise quantification. the-ltg.orgromerlabs.com The use of ¹³C-labeled standards is superior to deuterium-labeled standards in this regard, as the latter can sometimes exhibit slight chromatographic separation from the analyte, compromising their ability to compensate for matrix effects effectively. researchgate.netresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Advanced Synthetic Techniques for Multi-Carbon Labeling

The synthesis of multi-¹³C-labeled compounds like this compound often starts with a commercially available labeled precursor, such as [¹³C₆]-aniline. nih.govresearchgate.net The synthesis typically involves a multi-step process. For instance, a common route for preparing phenyl-ring labeled sulfonamides is through the chlorosulfonation of N-acetyl-[¹³C₆]-aniline, followed by amination and subsequent hydrolysis of the acetyl protecting group. researchgate.netwisc.edu

Recent advancements focus on developing more efficient and versatile labeling strategies. These include late-stage labeling techniques that introduce the isotope in the final steps of the synthesis, which is particularly advantageous for incorporating short-lived isotopes. chemrxiv.org Novel methods, such as dual catalytic strategies using isotopically labeled gas surrogates, are being developed for the multi-carbon labeling of active pharmaceutical ingredients. researchgate.net Other innovative approaches include palladium-catalyzed carboxylation and alkoxycarbonylation, which offer improved substrate compatibility for isotope labeling. acs.org These advanced synthetic methods aim to reduce the number of steps, increase yields, and provide greater flexibility in the placement of isotopic labels within complex molecules. chemrxiv.orgresearchgate.net

Dual Catalytic Strategies for Multi-Carbon Labeled Active Pharmaceutical Ingredients (APIs)

The synthesis of complex molecules such as multi-carbon labeled APIs often benefits from multicatalytic approaches that enable transformations not achievable through single-catalyst methods. researchgate.net Dual catalytic systems, where two distinct and compatible catalysts operate simultaneously or sequentially in a single pot, can streamline synthetic sequences, reduce waste, and improve efficiency. researchgate.net This strategy is particularly advantageous for isotopic labeling, where expensive labeled reagents must be incorporated efficiently.

One approach involves the combination of two different transition metal catalysts to perform distinct but complementary functions. chemrxiv.org For instance, a dual system might involve one catalyst for activating a typically unreactive site on the substrate molecule, while a second catalyst performs the bond-forming reaction to introduce the labeled fragment. chemrxiv.org Such systems can be designed as orthogonal relay catalysis, where an intermediate formed by the first catalyst is immediately consumed by the second, keeping its concentration low and preventing side reactions. researchgate.net This principle has been applied in hydroformylation reactions, which add a carbon and a hydrogen atom across a double bond, a potential method for introducing a labeled carbon. researchgate.net

Another strategy is the use of dual homogeneous/photoredox catalysis, which has been reported for labeling positions adjacent to amines using deuterium (B1214612) or tritium (B154650) gas. researchgate.net This highlights the potential for adapting such methods for carbon-13 labeling, where a photocatalyst could generate a reactive intermediate that is then functionalized by a second catalyst using a ¹³C-containing reagent. The key challenge lies in ensuring the mutual compatibility of the catalysts and reagents to achieve high yields and isotopic incorporation.

Table 1: Comparison of Dual Catalytic Concepts for API Synthesis

| Catalytic Strategy | Description | Potential Application for ¹³C-Labeling | Reference |

|---|---|---|---|

| Orthogonal Relay Catalysis | Two catalysts work in sequence on a substrate within one pot. The intermediate is passed directly from one catalyst to the other. | Sequential C-H activation followed by carboxylation with ¹³CO₂. | researchgate.net |

| Transition Metal Dual Catalysis | Two different transition metal catalysts perform complementary reactions, such as substrate activation and bond formation. | A Ru- or Fe-complex could reversibly oxidize an alcohol to create a reactive site for a Pd-catalyst to introduce a ¹³C-aryl group. | chemrxiv.org |

| Homogeneous/Photoredox Dual Catalysis | A combination of a homogeneous metal catalyst and a photocatalyst to enable specific transformations. | Generation of a radical intermediate via photoredox catalysis, followed by a metal-catalyzed coupling with a ¹³C-labeled synthon. | researchgate.net |

Site-Selective Carbon-13 Introduction Methods

Achieving site-selectivity is paramount in the synthesis of isotopically labeled APIs to ensure the label is placed in a metabolically stable position and provides the most useful information. Directing-group-assisted C-H functionalization has emerged as a powerful tool for controlling the position of new bond formation. rsc.org In the context of this compound, the sulfonamide group itself can act as a directing group to guide a metal catalyst to the ortho position of the benzene (B151609) ring.

Rhodium(III) catalysts have been successfully used for the site-selective C-H carbenoid functionalization of aryl sulfonamides. rsc.org The reaction conditions, including the choice of solvent and additives, can be tuned to control the selectivity. For example, in a molecule containing both a sulfonamide group and another directing group like a heterocycle, the polarity of the solvent can switch the site of C-H activation between the positions ortho to each group. rsc.org This level of control is critical for precisely installing a ¹³C-label. By employing a ¹³C-labeled diazo compound, for instance, this methodology could be adapted to introduce a labeled carbon at a specific, desired position on the aromatic ring of a sulfonamide.

Decatungstate anion photocatalysis offers another avenue for site-selective C-H functionalization. acs.org This method relies on the generation of radicals, and the selectivity is governed by a combination of polar and steric effects. acs.org While this has been demonstrated for various C-H bond types, its application to the specific synthesis of Sulfanilamide-¹³C₆ would require careful selection of precursors and reaction conditions to favor functionalization of the desired aromatic C-H bonds over other positions.

Table 2: Site-Selectivity in C-H Functionalization of Aryl Sulfonamides

| Method | Catalyst System | Directing Group | Key Factor for Selectivity | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Functionalization | [RhCp*Cl₂]₂ / AgOAc | Sulfonamide or N-heterocycle | Solvent polarity and additive concentration switch selectivity between directing groups. | rsc.org |

| Decatungstate Photocatalysis | Tetrabutylammonium decatungstate (TBADT) | Not required | Governed by inherent reactivity of C-H bonds (e.g., benzylic, tertiary) and steric/polar effects of the substrate. | acs.org |

Integration of Isotopic Labeling with Late-Stage Functionalization

Traditionally, isotopically labeled compounds were prepared through lengthy de novo synthesis, building the molecule from small, labeled starting materials. A more modern and efficient approach is late-stage functionalization (LSF), where the isotopic label is introduced at or near the end of the synthetic route. chemrxiv.orgalmacgroup.com This strategy significantly reduces the number of synthetic steps involving the expensive isotope, accelerating the synthesis and making it more cost-effective. almacgroup.com

LSF is particularly valuable for complex molecules like APIs. chemrxiv.org Methodologies have been developed for the late-stage labeling of sulfonamides, demonstrating the feasibility of this approach. For example, a degradation-reconstruction pathway has been developed for the ¹⁸O-labeling of primary sulfonamides. nih.govresearchgate.net In this process, the unlabeled sulfonamide is deaminated to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O before being reconstructed into the labeled sulfonamide. nih.govresearchgate.net This method provides high yields and isotopic enrichment on a gram scale for marketed drugs. nih.govresearchgate.net The same study noted that the procedure could be adapted to incorporate ¹³CH₃ groups into methyl sulfones, illustrating the broader utility of the degradation-reconstruction concept for carbon-13 labeling. chemrxiv.orgnih.gov

The integration of C-H activation with isotopic labeling is another powerful LSF strategy. diva-portal.org Iridium-catalyzed C-H activation, for instance, has been used to introduce deuterated methyl (CD₃) groups into benzoic acids, including marketed drugs. diva-portal.org Similar strategies could be envisioned for introducing ¹³C-containing groups. A carbon isotope replacement strategy has also been demonstrated where a carboxylic acid moiety on a drug molecule is converted to a boronic acid and subsequently reacted with a palladium-¹³C reagent to form the labeled methyl ester. acs.org These LSF methods are characterized by their high functional group tolerance, which is essential when working with structurally complex APIs. chemrxiv.orgresearchgate.net

Table 3: Advantages of Late-Stage Isotopic Labeling

| Advantage | Description | Reference |

|---|---|---|

| Efficiency | Avoids lengthy de novo syntheses by introducing the label at a final step. | chemrxiv.org |

| Cost-Effectiveness | Reduces the number of steps that use expensive isotopically labeled reagents. | almacgroup.com |

| Accessibility | Allows the use of the final, unlabeled API as the starting material for the labeling reaction. | chemrxiv.org |

| Versatility | Methods are often compatible with a wide range of functional groups found in complex drug molecules. | researchgate.net |

Pharmacokinetic and Metabolic Research Applications of Sulfanilamide 13c6

Drug Metabolism and Biotransformation Studies

The journey of a drug through the body involves a series of chemical modifications, collectively known as biotransformation or drug metabolism. These processes, primarily occurring in the liver, are designed to make the drug more water-soluble and easier to excrete. researchgate.net Understanding these transformations is critical, as the resulting metabolites can have their own pharmacological or toxicological effects. nih.gov Sulfanilamide-13C6 is instrumental in these investigations, offering a clear window into the metabolic fate of the parent compound. jfda-online.com

Elucidation of Metabolic Pathways and Metabolite Identification Using Stable Isotope Labeling

Stable isotope labeling is a powerful technique for unraveling the complex metabolic pathways of drugs. jfda-online.comnih.gov By introducing a "heavy" version of the drug, researchers can easily distinguish it and its breakdown products from the naturally occurring molecules within the body using mass spectrometry. This approach has been widely adopted in drug development and toxicology studies. jfda-online.com

Tracing the Fate of this compound and its Metabolites in Biological Systems

The primary application of this compound is to trace its journey through a biological system. When administered, the 13C-labeled compound behaves almost identically to its non-labeled counterpart. However, the six-unit mass difference allows for its unambiguous detection by mass spectrometry. nih.gov This enables researchers to follow the absorption, distribution, metabolism, and excretion of the drug with high precision. nih.gov

The major metabolic pathways for sulfonamides like sulfanilamide (B372717) include N-acetylation, hydroxylation, and conjugation with glucuronic acid or sulfate. researchgate.net Using this compound, scientists can track the formation of these metabolites over time. For instance, the appearance of N4-acetyl-sulfanilamide-13C6 would be a clear indicator of the N-acetylation pathway's activity. researchgate.netnih.gov Similarly, the detection of hydroxylated and conjugated derivatives of this compound provides direct evidence of these biotransformation routes. researchgate.net

Table 1: Hypothetical Data on the Relative Abundance of this compound and its Metabolites in a Biological System Over Time

| Time (hours) | This compound (%) | N4-acetyl-sulfanilamide-13C6 (%) | Hydroxylated-sulfanilamide-13C6 (%) | Glucuronide-conjugated-sulfanilamide-13C6 (%) |

|---|---|---|---|---|

| 1 | 85 | 10 | 3 | 2 |

| 4 | 50 | 35 | 10 | 5 |

| 12 | 15 | 60 | 15 | 10 |

| 24 | 5 | 70 | 15 | 10 |

Identification of Drug-Related Components in Systemic Circulation

A key challenge in drug metabolism studies is identifying all drug-related material in the bloodstream. This includes the parent drug and any metabolites. The unique mass signature of this compound simplifies this process immensely. nih.gov By analyzing plasma samples with high-resolution mass spectrometry, researchers can specifically look for the characteristic isotopic pattern of the 13C6-label. jfda-online.com Any detected molecule exhibiting this pattern is unequivocally identified as a drug-related component. This is particularly useful for discovering novel or unexpected metabolites that might otherwise be missed.

Mechanistic Studies of Drug Biotransformation

Beyond simply identifying metabolites, this compound can be used to investigate the mechanisms of the enzymes responsible for biotransformation, such as cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net For example, by incubating this compound with specific, isolated CYP enzymes, researchers can determine which enzymes are responsible for its hydroxylation. researchgate.net Furthermore, observing the specific positions of hydroxylation on the 13C-labeled molecule can provide insights into the enzyme's active site and its mechanism of action. Studies have also explored the role of other enzymes like dihydropteroate (B1496061) synthase in the metabolism of sulfonamides. nih.govdrugbank.com

Quantitative Drug Metabolism Studies with Stable Isotope Internal Standards

Accurate quantification of a drug and its metabolites is crucial for pharmacokinetic analysis. This compound serves as an ideal internal standard for this purpose in a technique called isotope dilution mass spectrometry. typeset.ioacs.org A known amount of the labeled compound is added to a biological sample (e.g., plasma or urine) before analysis. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave the same during sample preparation and analysis. acs.org Any losses of the analyte during these steps will be mirrored by losses of the internal standard. By measuring the ratio of the unlabeled drug to the labeled internal standard with a mass spectrometer, the exact concentration of the drug in the original sample can be determined with very high accuracy and precision. acs.orgpmda.go.jp

Table 2: Example of a Calibration Curve for the Quantitative Analysis of Sulfanilamide using this compound as an Internal Standard

| Known Concentration of Sulfanilamide (ng/mL) | Measured Peak Area Ratio (Sulfanilamide / this compound) |

|---|---|

| 1 | 0.102 |

| 5 | 0.515 |

| 10 | 1.030 |

| 50 | 5.098 |

| 100 | 10.250 |

| 500 | 51.350 |

Comparative Drug Metabolomics Approaches Utilizing Stable Isotope Coding

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. In the context of drug development, comparative metabolomics can be used to understand how a drug perturbs the metabolic network of an organism. researchgate.netmdpi.com Stable isotope labeling, in a strategy known as stable isotope coding, can be a powerful tool in these studies. jfda-online.com

For example, two groups of cells or organisms could be treated, one with unlabeled sulfanilamide and the other with this compound. The samples are then mixed and analyzed together by mass spectrometry. The resulting data will show pairs of peaks for the drug and its metabolites, separated by six mass units. The relative intensities of these peak pairs can reveal differences in metabolism between the two groups, for instance, under different physiological conditions or in different species. This approach allows for a more direct and accurate comparison of metabolic profiles, minimizing the analytical variability that can occur when samples are analyzed separately. jfda-online.commdpi.com

Pharmacokinetic Profiling and Disposition Studies

Pharmacokinetic profiling, which encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its behavior in the body. nih.gov Utilizing Sulfanilamide-¹³C₆ offers significant advantages for these disposition studies, enabling researchers to conduct complex investigations with high precision and safety. researchgate.net

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The foundational ADME characteristics of the parent compound, sulfanilamide, indicate that it is absorbed orally and topically, distributed throughout body tissues, primarily metabolized in the liver via acetylation, and excreted by the kidneys. wikipedia.orgmsdmanuals.comnih.gov

The application of Sulfanilamide-¹³C₆ is particularly valuable in meticulously dissecting these processes. When administered, it acts as a tracer that can be unequivocally distinguished from the unlabeled drug using mass spectrometry. symeres.com This analytical specificity is crucial for:

Tracking Metabolic Pathways: Researchers can follow the metabolic fate of sulfanilamide, identifying and quantifying its primary metabolite, acetyl-sulfanilamide (ASA), and any other minor metabolites formed. nih.govconicet.gov.ar The ¹³C₆-label ensures that the detected metabolites originate from the administered drug.

Quantifying in Complex Matrices: The use of a stable isotope-labeled internal standard improves the accuracy and precision of drug concentration measurements in complex biological samples like plasma, urine, and tissues. It corrects for variations during sample preparation and analysis.

Differentiating from Endogenous Compounds: It eliminates interference from any structurally similar endogenous substances, ensuring that the measurements reflect only the drug and its metabolites.

Table 1: General ADME Properties of Sulfanilamide The table below summarizes the known ADME characteristics of the unlabeled parent compound, sulfanilamide.

| Pharmacokinetic Parameter | Description | References |

| Absorption | Readily absorbed from the gastrointestinal tract after oral administration and can also be absorbed systemically through the vaginal mucosa or abraded skin. | msdmanuals.comdrugbank.compharmacompass.com |

| Distribution | Widely distributed throughout all body tissues and fluids, including pleural, peritoneal, synovial, and ocular fluids. It crosses the placenta and is found in cerebrospinal fluid. | msdmanuals.compharmacompass.com |

| Metabolism | Primarily metabolized in the liver. The main metabolic pathway is acetylation to form acetyl-sulfanilamide, a reaction mediated by N-acetyltransferase. | wikipedia.orgnih.govconicet.gov.ar |

| Excretion | Excreted by the kidneys, both as the unchanged drug and as its acetylated metabolite. | wikipedia.orgmsdmanuals.come-lactancia.org |

Determination of Bioavailability and Absolute Bioavailability

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Absolute bioavailability compares the bioavailability of an oral (or other extravascular) formulation to that of an intravenous (IV) administration, which is assumed to be 100%. Determining this parameter is critical for drug development and regulatory approval. europa.eu

The gold-standard method for determining absolute bioavailability involves the simultaneous or near-simultaneous administration of an oral dose of the unlabeled drug and an IV "microdose" of the labeled drug, in this case, Sulfanilamide-¹³C₆. asm.orgasm.org This approach offers several advantages over traditional crossover studies:

It eliminates inter-subject variability because each subject serves as their own control. asm.org

It removes the influence of day-to-day physiological variations and avoids the need for a lengthy washout period, which is particularly important for drugs with long half-lives. asm.org

In such a study, the concentrations of both the unlabeled oral sulfanilamide and the IV Sulfanilamide-¹³C₆ are measured in plasma samples over time using liquid chromatography-mass spectrometry (LC-MS). asm.org The ratio of the area under the curve (AUC) for the oral dose to the AUC for the IV dose provides the precise absolute bioavailability. While human bioavailability data for sulfanilamide is limited, a study in goats demonstrated an oral bioavailability of approximately 49%. nih.gov A stable-isotope study in humans would provide the definitive value.

Table 2: Oral Bioavailability of Sulfonamides in Goats This table presents comparative bioavailability data for different sulfonamides from a study in goats, illustrating the variability that can be observed.

| Compound | Oral Bioavailability (F%) | Time to Max Concentration (Tmax) (hr) | Reference |

| Sulfanilamide | 49.2 ± 2.11 | 7.8 ± 1.6 | nih.gov |

| Sulfadimidine | 44.9 ± 16.4 | 2.0 ± 1.2 | nih.gov |

| Sulfadiazine | 83.9 ± 17.0 | 6.0 ± 0.0 | nih.gov |

Application in Clinical Pharmacology and Pediatric Studies

Stable isotope-labeled compounds are of immense value in clinical pharmacology, especially in vulnerable populations like children. nih.gov The non-radioactive nature of ¹³C makes Sulfanilamide-¹³C₆ completely safe for use in pediatric studies, where the use of radiolabels is ethically restricted. researchgate.netaap.org Furthermore, the high sensitivity of mass spectrometric detection allows for the quantification of the drug and its metabolites in very small volumes of biological fluids, a significant advantage when working with infants and children. nih.gov

When a drug is administered chronically, its pharmacokinetics can change over time due to factors like enzyme induction or inhibition. nih.gov In these situations, it is often unethical or clinically unacceptable to stop the maintenance therapy to conduct a standard pharmacokinetic study.

The use of a stable isotope-labeled version of the drug provides an elegant solution. A single dose of Sulfanilamide-¹³C₆ can be administered to a patient who is on a steady-state regimen of unlabeled sulfanilamide. nih.govnih.gov By tracking the labeled compound, researchers can determine the patient's current pharmacokinetic parameters (such as clearance and half-life) without altering their ongoing treatment. nih.gov This methodology has been successfully used to demonstrate the auto-induction of carbamazepine (B1668303) metabolism in children during maintenance therapy. nih.gov

The clearance of a drug describes the rate at which it is removed from the body. For high-clearance drugs, this rate is often sensitive to changes in hepatic blood flow. nih.gov Studying these drugs can be complicated by day-to-day physiological variability. Sulfanilamide is cleared through a combination of hepatic metabolism and renal excretion. nih.govconicet.gov.ar

In studies involving high-clearance drugs or those with significant pharmacokinetic variability, a stable isotope-labeled version can be used as an internal standard administered simultaneously with the unlabeled drug. nih.gov This co-administration allows for the mathematical correction of pharmacokinetic variations that may occur over the course of a study, leading to more precise and reliable data. nih.gov

A key advantage of using ¹³C-labeled compounds is the potential for non-invasive in vivo studies that can assess drug metabolism in real-time. nih.govredalyc.org

¹³C-Breath Tests: The most established of these methods is the breath test. researchgate.net If a carbon atom that is cleaved during metabolism is labeled with ¹³C, the resulting ¹³CO₂ will be exhaled in the breath. By measuring the rate of ¹³CO₂ appearance, researchers can obtain a dynamic, non-invasive measure of the activity of specific metabolic pathways. researchgate.net For example, the ¹³C-caffeine breath test has been used to describe the maturation of N-demethylation pathways in infants. nih.gov A similar test could theoretically be developed for Sulfanilamide-¹³C₆ to non-invasively probe the activity of N-acetyltransferase enzymes.

¹³C-Magnetic Resonance Spectroscopy (MRS): While less common and technically demanding, in vivo ¹³C-MRS is an emerging non-invasive technique that can detect and quantify ¹³C-labeled compounds and their metabolites directly within specific organs or tissues. frontiersin.orgnih.gov This could potentially allow researchers to observe the distribution and metabolism of Sulfanilamide-¹³C₆ in the liver or other tissues without the need for biopsies. redalyc.orgfrontiersin.org

Investigation of Metabolism-Mediated Toxicity

Many adverse drug reactions are not caused by the parent drug itself but by reactive metabolites formed during the body's attempt to process and excrete the compound. evotec.comawametox.com Sulfanilamide is a classic example of a drug whose toxicity, particularly hypersensitivity reactions, is linked to its metabolic activation. nih.govnih.gov The use of this compound enables researchers to dissect the intricate processes of its metabolism and subsequent toxicity with high precision.

Drug disposition—the study of a compound's absorption, distribution, metabolism, and excretion (ADME)—is fundamental to understanding why toxicity may occur in specific organs. sci-hub.st The distribution of a drug and its metabolites to tissues like the liver, kidney, or skin can lead to concentrated, organ-specific damage. sci-hub.stoup.com

Stable isotope-labeled compounds such as this compound are instrumental in these investigations. By administering this compound, scientists can accurately trace its path and the distribution of its metabolites throughout the body. oup.com The 13C6-label provides a unique mass signature, allowing for the unambiguous detection of the compound in various tissues and biological fluids, even at very low concentrations. This helps to quantify the extent to which the parent drug and its metabolites accumulate in potential target organs, providing a crucial link between drug exposure and organ-specific toxicity. nih.gov For example, research using other 13C6-labeled compounds has demonstrated the ability to track tissue distribution and differentiate the administered drug from ubiquitous environmental contaminants, a challenge that is difficult to overcome with unlabeled compounds. oup.com

The formation of chemically reactive metabolites is a primary cause of idiosyncratic adverse drug reactions. evotec.com These electrophilic species can bind covalently to essential macromolecules like proteins, leading to cellular dysfunction and immune responses. awametox.com For sulfonamides, metabolic oxidation of the aromatic amine group is known to produce reactive hydroxylamine (B1172632) and nitroso derivatives, which are implicated as the proximate toxins in hypersensitivity reactions. nih.govnih.gov

This compound is pivotal in confirming the link between the parent drug and these toxic metabolites. When this compound is used in in vitro or in vivo models, any resulting metabolites will retain the 13C6-labeled benzene (B151609) ring. This allows researchers using high-resolution mass spectrometry to definitively identify these molecules as being derived from sulfanilamide. This technique provides clear, irrefutable evidence connecting the administered drug to the formation of specific, harmful reactive species, thereby solidifying the mechanistic basis for the observed toxicity.

Table 1: Key Metabolites of Sulfanilamide in Toxicity Pathways

| Metabolite Name | Precursor | Chemical Reactivity | Implicated Toxicity |

| Sulfanilamide Hydroxylamine | Sulfanilamide | Electrophilic; readily oxidized | Hypersensitivity reactions; cytotoxicity nih.govnih.gov |

| Nitroso-sulfanilamide | Sulfanilamide Hydroxylamine | Highly electrophilic; potent oxidizing agent | Proximate toxin in hypersensitivity reactions nih.gov |

Understanding the Role of Drug Disposition in Target Organ Toxicities

Exploring Gene Changes in Toxicogenomic Studies

Toxicogenomics integrates toxicology with high-throughput molecular profiling to understand how toxic substances alter gene expression. csic.esrivm.nl This approach can reveal the molecular mechanisms of toxicity and identify biomarkers that predict adverse outcomes. nih.gov However, a significant challenge is the sheer volume of data and the difficulty in linking broad changes in gene expression to a specific causative agent, especially when complex metabolic pathways are involved. nih.gov

The use of this compound can greatly simplify the interpretation of complex toxicogenomic data. By enabling the precise quantification of reactive metabolite formation, it allows researchers to establish a direct correlation between the concentration of a specific toxic metabolite and the resulting changes in gene expression.

For instance, researchers can expose cells or animal models to this compound and simultaneously measure the formation of its 13C6-labeled reactive metabolites and profile genome-wide transcriptional changes. mdpi.com This dual analysis makes it possible to link the presence of a specific metabolite directly to the activation or repression of certain gene networks, such as those involved in cellular stress, apoptosis, or immune responses. nih.gov This provides a much clearer and more powerful mechanistic insight than simply observing gene expression changes after administering the unlabeled drug, helping to pinpoint the molecular pathways that are disrupted by specific metabolic events.

Table 2: Illustrative Example of Correlating Metabolite Levels with Gene Expression Changes

| Labeled Metabolite Detected | Observed Gene Expression Change | Implied Cellular Response Pathway |

| 13C6-Nitroso-sulfanilamide | Upregulation of HSP70, GADD45 | Cellular Stress and DNA Damage Response |

| 13C6-Nitroso-sulfanilamide | Upregulation of BAX, CASP3 | Apoptosis (Programmed Cell Death) |

| 13C6-Sulfanilamide Hydroxylamine | Upregulation of IL-4, IL-6 | Inflammatory and Immune Response |

Kinetic Isotope Effects in Mechanistic Investigations

The kinetic isotope effect (KIE) is a powerful tool used to elucidate the mechanisms of chemical and biochemical reactions. epfl.ch It is observed as a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., 13C for 12C). A significant KIE occurs if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, providing critical information about the transition state of the reaction. nih.govresearchgate.net

In the context of this compound, studying the KIE can help to clarify the precise enzymatic mechanism responsible for its metabolic activation. The metabolism of sulfanilamide is carried out by enzymes such as cytochrome P450s, but the exact steps, particularly the rate-limiting one, can be difficult to identify.

By comparing the rate of metabolism of unlabeled sulfanilamide with that of this compound, researchers can determine if a step involving the carbon backbone of the benzene ring is rate-limiting. For example, if the formation of a reactive metabolite is significantly slower with this compound compared to the unlabeled compound (a KIE > 1), it would suggest that a C-C or C-H bond cleavage involving the ring is part of the slowest, rate-determining step. epfl.ch Conversely, an absence of a significant KIE (a KIE ≈ 1) would indicate that the rate-limiting step occurs elsewhere, such as the initial binding to the enzyme or a subsequent chemical step that does not involve breaking a bond to the ring carbons. This information is crucial for building a complete and accurate model of how sulfanilamide is converted into its toxic forms.

Table 3: Interpretation of Kinetic Isotope Effects (KIE) in Sulfanilamide Metabolism

| KIE Value (klight / kheavy) | Interpretation | Implication for Reaction Mechanism |

| KIE > 1 | Normal Primary KIE | Bond to the isotopic atom (carbon) is broken in the rate-determining step. |

| KIE ≈ 1 | No Significant KIE | Bond to the isotopic atom is not broken in the rate-determining step. |

| KIE < 1 | Inverse KIE | A change from sp2 to sp3 hybridization at the labeled carbon occurs in the rate-determining step. nih.gov |

Mechanistic and Mechanistic Toxicology Research Using Sulfanilamide 13c6

Understanding Metabolic Pathways

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its heavier isotopes. baranlab.org This effect arises from the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. baranlab.org Consequently, if a bond involving the isotopically labeled atom is broken or formed during the rate-limiting step of a metabolic pathway, a measurable decrease in the reaction rate will be observed. princeton.edu

In the context of Sulfanilamide-13C6, all six carbon atoms in the benzene (B151609) ring are replaced with the heavier, stable 13C isotope. Sulfanilamide (B372717) is primarily metabolized in humans and other mammals via two main pathways: N-acetylation of the aromatic amino group (N4-position) to form N4-acetylsulfanilamide, and to a lesser extent, N-hydroxylation. wikipedia.orgconicet.gov.ar N-acetylation is a common Phase II conjugation reaction. conicet.gov.ar

By conducting parallel in vitro or in vivo metabolic studies with both unlabeled Sulfanilamide and this compound, researchers can pinpoint the rate-limiting step. In these experiments, the rates of formation of the major metabolites are meticulously measured and compared. If, for example, the N-acetylation step is rate-limiting, the enzymatic transfer of the acetyl group to the nitrogen atom, which can influence the electronic structure of the adjacent 13C-labeled aromatic ring, would be expected to proceed more slowly for this compound compared to the unlabeled compound. This would result in a reduced rate of formation for N4-acetylsulfanilamide in the incubations containing this compound. Conversely, if another step, such as transport into the cell or a different metabolic reaction not directly involving the carbon skeleton, were rate-limiting, no significant KIE would be observed for the formation of the primary metabolites.

Research Findings:

A hypothetical comparative study investigating the metabolism of Sulfanilamide and this compound in rat liver microsomes could yield data that demonstrates the utility of this approach. By analyzing the concentration of metabolites over time, the initial rates of formation for each metabolite can be calculated.

Table 1: Hypothetical Initial Rates of Metabolite Formation for Sulfanilamide and this compound in Rat Liver Microsomes

| Compound | Metabolite | Metabolic Reaction | Initial Rate of Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kC) |

|---|---|---|---|---|

| Sulfanilamide | N4-acetylsulfanilamide | N-acetylation | 150.4 ± 8.2 | 1.25 |

| This compound | N4-acetylthis compound | N-acetylation | 120.3 ± 7.5 | |

| Sulfanilamide | N4-hydroxysulfanilamide | N-hydroxylation | 25.1 ± 3.1 | 1.02 |

| This compound | N4-hydroxythis compound | N-hydroxylation | 24.6 ± 2.9 |

Analytical Methodologies and Advanced Techniques in Sulfanilamide 13c6 Research

Chromatographic Separation Coupled with Mass Spectrometry

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of Sulfanilamide-13C6. These methods offer high sensitivity and selectivity, which are crucial for distinguishing and quantifying the labeled compound from its unlabeled counterpart and other substances within a complex sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of sulfonamides. acgpubs.org Its high selectivity and sensitivity make it ideal for residue analysis in various samples. acgpubs.org The use of an isotope-labeled internal standard like this compound is critical in these analyses to correct for matrix effects and ensure accurate quantification. nih.gov

In a typical LC-MS/MS workflow, the sample undergoes an extraction process, often using a solvent mixture like acetonitrile (B52724) and ethyl acetate, to isolate the sulfonamides. acgpubs.org The extract is then purified and analyzed by the LC-MS/MS system. The system separates the compounds based on their physicochemical properties, and the tandem mass spectrometer provides specific detection and quantification. acgpubs.org The multiple reaction monitoring (MRM) mode is frequently employed to enhance selectivity, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govplos.org For instance, in the analysis of other 13C-labeled compounds, specific MRM transitions are used for the analyte and its labeled internal standard (e.g., m/z 314.20→243.90 for efavirenz (B1671121) and m/z 320.20→249.90 for 13C6-efavirenz). nih.govplos.org

The development of LC-MS/MS methods often involves optimizing several parameters, including the mobile phase composition, column type, and mass spectrometer settings to achieve the best possible separation and detection. farmaciajournal.comhpst.cz

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. nih.gov This enhanced efficiency is due to the use of smaller particle-sized columns (typically under 2 μm), which allows for higher flow rates without sacrificing separation quality. mdpi.com

UPLC-MS/MS has been successfully applied to the simultaneous determination of multiple sulfonamides in various matrices, including environmental water and food products. nih.govrsc.org The increased peak capacity and sensitivity of UPLC-MS/MS make it particularly well-suited for complex sample analysis where numerous compounds need to be resolved and quantified. mdpi.com In these methods, this compound and other isotope-labeled standards are invaluable for achieving accurate and precise results by compensating for variations in sample preparation and instrument response. nih.gov A study on the analysis of 17 sulfonamides in water utilized UPLC-MS/MS with isotope-labeled internal standards to correct for matrix effects, highlighting the robustness of this approach. nih.gov

Key Performance Metrics of a UPLC-MS/MS Method for Sulfonamide Analysis

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.9967 |

| Limit of Detection (LOD) | 0.02–0.5 μg kg⁻¹ |

| Limit of Quantification (LOQ) | 0.05–1.0 μg kg⁻¹ |

| Recoveries | 72.3–116.9% |

| Relative Standard Deviation (RSD) | 1.4–10.3% |

This table is based on findings from a study on the determination of sulfonamides in forage grasses. rsc.org

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique that is often complementary to electrospray ionization (ESI). It is particularly effective for the analysis of less polar and more volatile compounds. In the context of sulfonamide analysis, APCI-MS has been utilized to enhance the sensitivity and robustness of the quantification methods. waters.com

The choice between APCI and ESI depends on the specific physicochemical properties of the analytes. For some sulfonamides, APCI can provide better ionization efficiency and reduced matrix effects compared to ESI. The development of a highly sensitive and robust LC-MS/MS method for nitrosamine (B1359907) impurities utilized an APCI source to achieve low limits of quantification (0.1 ng/mL). waters.com This highlights the potential of APCI for trace-level analysis of various contaminants.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Efficiency

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. boku.ac.at For the analysis of non-volatile metabolites, a derivatization step is typically required to make them amenable to GC separation. aua.gr This often involves a two-step process of methoximation followed by silylation. aua.gr

In the context of metabolite analysis, GC-MS is instrumental for separating and identifying a wide range of small molecules. boku.ac.at The separated compounds are identified based on their mass spectra, which are compared to spectral libraries. boku.ac.at The use of an internal standard, such as a 13C-labeled compound, is crucial for accurate quantification.

GC-MS is a key analytical platform in metabolomics and is often used in conjunction with stable isotope labeling to trace metabolic pathways. nih.gov

Stable Isotope Labeling in Metabolomics and Fluxomics

Stable isotope labeling is a fundamental tool in metabolomics and fluxomics, providing a means to trace the flow of atoms through metabolic pathways. By introducing a substrate enriched with a stable isotope like 13C, researchers can follow its incorporation into various downstream metabolites.

13C Metabolic Flux Analysis (MFA) for Characterizing Cellular Metabolic States

13C Metabolic Flux Analysis (13C-MFA) has become a primary technique for quantifying intracellular metabolic fluxes in living cells. creative-proteomics.comfrontiersin.orgd-nb.info This powerful methodology provides a detailed snapshot of the rates of all reactions within a metabolic network, offering insights into cellular physiology and function. creative-proteomics.com

The process of 13C-MFA involves several key steps:

Isotope Labeling Experiment : Cells are cultured in a medium containing a 13C-labeled substrate, such as [U-13C]glucose or [1,2-13C]glucose. frontiersin.org

Isotope Labeling Measurement : After a period of growth, metabolites, typically protein-bound amino acids, are extracted, hydrolyzed, and derivatized. aua.gr The mass isotopomer distributions of these metabolites are then measured using analytical techniques like GC-MS or LC-MS/MS. frontiersin.org

Metabolic Flux Estimation : The measured labeling patterns are used in conjunction with a stoichiometric model of the cell's metabolic network to calculate the intracellular fluxes. d-nb.info

The use of specifically labeled substrates, like this compound in related analytical methods, is analogous to the use of 13C-labeled glucose or glutamine in MFA to ensure accuracy. creative-proteomics.com 13C-MFA has been instrumental in understanding the metabolic reprogramming that occurs in various biological systems, including cancer cells and microorganisms. nih.govd-nb.info For instance, it has been used to elucidate the activity of pathways like the pentose (B10789219) phosphate (B84403) pathway, the Krebs cycle, and glycolysis. nih.gov

Classification of 13C Metabolic Flux Analysis Techniques

| Technique | Description |

|---|---|

| Stationary State 13C-MFA (SS-MFA) | Assumes that the metabolic and isotopic states of the system are at a steady state. |

| Isotopically Instationary 13C-MFA (INST-MFA) | Analyzes the dynamics of isotope labeling before the system reaches an isotopic steady state. |

| Metabolically Instationary 13C-MFA (MNST-MFA) | Accounts for changes in both metabolic fluxes and isotopic labeling over time. |

This table is based on the classification of 13C-MFA methods. frontiersin.org

The insights gained from 13C-MFA are crucial for metabolic engineering, drug development, and understanding disease states. creative-proteomics.com

Tracing Carbon Flow Through Metabolic Networks

The fundamental principle of using ¹³C-labeled compounds like Sulfanilamide-¹³C₆ is to trace the journey of the labeled carbon atoms through interconnected metabolic pathways. researchgate.net When cells or organisms are exposed to a ¹³C tracer, the labeled carbons are incorporated into downstream metabolites. researchgate.net Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish between the labeled and unlabeled forms of these metabolites. nih.gov This allows for the qualitative and quantitative assessment of pathway utilization. For instance, studies using ¹³C₆-glucose have successfully tracked carbon flow through glycolysis, the pentose phosphate pathway, and the Krebs cycle. researchgate.net This same principle applies to xenobiotic compounds like Sulfanilamide-¹³C₆, enabling the elucidation of its specific metabolic fate.

Quantification of Metabolites in Real-Time

Advances in analytical instrumentation have made the near real-time quantification of metabolites possible. nih.govbiorxiv.org Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the rapid separation and detection of metabolites from complex biological samples. mdpi.comacgpubs.org By using a ¹³C-labeled internal standard, such as Sulfanilamide-¹³C₆, researchers can achieve highly accurate and precise quantification of the unlabeled parent drug and its metabolites. vulcanchem.com This is because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. vulcanchem.com While some methods are not suitable for real-time analysis, others are being developed to meet this need, particularly in clinical and commercial health screening. biorxiv.org

Optimization of ¹³C Tracers for Specific Flux Measurements

The choice of the ¹³C tracer is critical for the success of an MFA study. vanderbilt.edud-nb.info Different tracers provide different insights into metabolic pathways. For example, ¹³C-glucose tracers are often used to probe upper metabolism, such as glycolysis, while ¹³C-glutamine tracers are better for resolving fluxes in the TCA cycle. cortecnet.comd-nb.info The optimal tracer, or combination of tracers, depends on the specific metabolic network and the desired flux measurements. vanderbilt.edunih.gov Researchers have developed computational algorithms, including genetic algorithms, to identify the best tracer combinations to maximize the precision of flux estimations for a particular biological system. nih.govnih.gov This tailored approach ensures that the experimental design is optimized to answer specific research questions about metabolic pathway activities. nih.govnih.gov

Isotopomer Analysis for Determining Metabolic Pathway Activities

Isotopomer analysis is a key component of ¹³C-MFA that provides detailed information about the specific positions of ¹³C atoms within a metabolite. The distribution of these isotopomers (molecules that differ only in their isotopic composition) is measured by MS or NMR. biorxiv.org This distribution pattern is a direct result of the metabolic pathways taken by the ¹³C tracer. By analyzing these patterns, researchers can distinguish between alternative pathways and quantify their relative contributions to the production of a particular metabolite. nuvisan.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of ¹³C-labeled compounds, offering detailed information about molecular structure, dynamics, and interactions. nuvisan.com

Detailed Structural Characterization of Biomolecules

NMR spectroscopy, particularly ¹³C NMR, is a powerful technique for the structural elucidation of molecules. rsc.org For Sulfanilamide-¹³C₆, ¹³C NMR can confirm the successful incorporation and specific locations of the ¹³C atoms within the phenyl ring. The chemical shifts and coupling patterns observed in the NMR spectrum provide a unique fingerprint of the molecule's structure. rsc.org This detailed structural information is crucial for validating the synthesis of the labeled compound and for interpreting its interactions with biological macromolecules. nuvisan.com

Measurement of Ligand-Protein Interactions

NMR spectroscopy is a versatile method for studying the interactions between small molecules (ligands) and proteins. nih.gov Both ligand-observed and protein-observed NMR experiments can be employed. nuvisan.comnih.gov In ligand-observed NMR, the signals from Sulfanilamide-¹³C₆ would be monitored upon the addition of a target protein. Changes in the NMR signals, such as line broadening or chemical shift perturbations, can indicate binding and provide information about the binding affinity. plos.orgmdpi.com In protein-observed NMR, a ¹⁵N or ¹³C-labeled protein is used, and the chemical shift changes in the protein's signals are monitored upon the addition of the ligand. mdpi.commdpi.com This can identify the specific amino acids involved in the binding interaction, mapping the ligand's binding site on the protein surface. nih.govmdpi.com

Hyperpolarized 13C MRI/MRSI for Metabolic Imaging in Living Organisms

Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) and Spectroscopic Imaging (MRSI) represent a significant advancement in medical imaging, enabling the real-time, non-invasive assessment of metabolic processes in vivo. tmc.edumdpi.com This technology overcomes the inherently low sensitivity of conventional ¹³C MRS by increasing the polarization of ¹³C-labeled probes by several orders of magnitude prior to administration. tmc.edu The result is a powerful ability to track the metabolic fate of specific compounds and map metabolic pathways without the use of ionizing radiation. mdpi.com

The most widely used hyperpolarized probe to date is [1-¹³C]pyruvate, which allows for the imaging of crucial metabolic pathways, including its conversion to [1-¹³C]lactate, alanine, and bicarbonate. mdpi.commdpi.com This has shown immense potential in oncology for detecting the Warburg effect, a hallmark of cancer metabolism, and in assessing conditions like cardiac disease, renal dysfunction, and neuroinflammation. tmc.edunih.gov The technique's success hinges on using ¹³C-enriched agents that are central to metabolic activity. mdpi.com

While the primary focus has been on endogenous molecules like pyruvate, the principles of hyperpolarized ¹³C MRI could be extended to labeled xenobiotics. A ¹³C-labeled drug, such as Sulfanilamide-¹³C₆, could theoretically be used as a hyperpolarized probe. This application would offer an unprecedented opportunity to non-invasively monitor the real-time distribution, target engagement, and metabolic transformation of the drug within a living organism. Such an approach could provide critical insights into pharmacokinetics and pharmacodynamics directly at the tissue level, although specific studies employing Sulfanilamide-¹³C₆ in this context are not yet prevalent in published research.

Sample Preparation and Extraction Methods for Labeled Sulfonamides

The accurate quantification of sulfonamides in complex matrices requires robust sample preparation to remove interfering substances and concentrate the analytes of interest. The use of isotopically labeled standards, such as Sulfanilamide-¹³C₆, is central to achieving high accuracy and precision in these analytical methods.

Solid-Phase Extraction (SPE) for Concentration and Clean-up

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for sulfonamide analysis in environmental and biological samples. frontiersin.org It is widely employed for its efficiency in concentrating analytes and removing matrix components that could interfere with subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgresearchgate.net The process involves passing a liquid sample through a solid sorbent material, which retains the target analytes. Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. frontiersin.org

The choice of SPE sorbent is critical for achieving high recovery rates. For sulfonamides, polymeric reversed-phase sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are very common. nih.gov Other materials, such as poly(ethylene glycol) diacrylate (PEGDA)-based polymers, have also been developed and successfully applied for the extraction of sulfonamides from meat samples. researchgate.net Automated SPE systems have been developed to improve throughput and reduce manual errors, capable of processing multiple samples in about an hour. nih.gov The use of isotope-labeled internal standards during the SPE process is crucial for correcting for any analyte loss during sample preparation. nih.gov

Table 1: Examples of Solid-Phase Extraction (SPE) Protocols for Sulfonamide Analysis

| Sorbent Type | Sample Matrix | Key Elution Solvent(s) | Finding | Reference |

|---|---|---|---|---|

| Poly-Sery HLB | Environmental Water (tap, river, seawater) | Methanol, Acetonitrile | Automated SPE method achieved high enrichment factors (982–1033) and satisfactory recoveries (79–118%) using 17 isotope-labeled internal standards. | nih.gov |

| PEGDA-700 | Meat (pork bacon, pork liver, chicken muscle) | Methanol/Water | The novel sorbent demonstrated satisfactory recovery values between 70% and 108% for eight sulfonamides. | researchgate.net |

| Bond Elut C18 | Eggs | Acetonitrile, Methanol | The method was validated according to Commission Decision 2002/657/EC, with sulfamethazine-d4 (B563087) used as an internal standard. | researchgate.net |

Addressing Matrix Effects in Biological and Environmental Samples

A significant challenge in quantitative analysis using LC-MS/MS is the phenomenon known as the matrix effect. researchgate.net This effect is caused by co-eluting endogenous or exogenous compounds from the sample matrix that can alter the ionization efficiency of the target analyte in the mass spectrometer's ion source. researchgate.netresearchgate.net This can lead to either signal suppression (decreased response) or signal enhancement (increased response), both of which compromise the accuracy and reproducibility of the analytical method. researchgate.net

The complexity of the sample matrix directly correlates with the severity of the matrix effect. researchgate.net For instance, analysis of sulfonamides in wastewater influent, a highly complex matrix, showed significant signal suppression (ranging from -63.67% to -97.43%), whereas in cleaner tap water, the effect was much less pronounced (from +8.77% to -16.49%). researchgate.net Similarly, strong matrix effects have been observed in biological samples like meat and eggs. researchgate.netresearchgate.net

The most effective and widely accepted strategy to compensate for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS), such as Sulfanilamide-¹³C₆. nih.gov A SIL-IS has nearly identical chemical and physical properties to the analyte of interest and will therefore behave similarly during extraction, chromatography, and ionization. researchgate.net By adding a known concentration of the SIL-IS to the sample at the beginning of the preparation process, it co-elutes with the target analyte and experiences the same degree of signal suppression or enhancement. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability introduced by the matrix effect, leading to highly accurate results. nih.govissr-journals.org

Table 2: Influence of Sample Matrix on the Determination of Sulfonamides

| Analyte Group | Sample Matrix | Observed Matrix Effect (%) | Key Finding | Reference |

|---|---|---|---|---|

| 12 Sulfonamides | Tap Water | +8.77 to -16.49 | Simple matrices exhibit relatively low signal suppression or even enhancement. | researchgate.net |

| 12 Sulfonamides | Wastewater Influent | -63.67 to -97.43 | Complex matrices cause strong signal suppression, significantly impacting analytical results. | researchgate.net |

| Sulfamethazine (B1682506) | Fish | ~ -37 | The type of biological matrix significantly influences the degree of signal suppression. | researchgate.net |

| Sulfamethazine | Eggs | ~ -96 | Egg matrix showed very strong signal suppression for sulfamethazine analysis. | researchgate.net |

Environmental Research Applications of Sulfanilamide 13c6

Tracing Environmental Fate and Transformation

Isotopically labeled compounds, such as Sulfanilamide-13C6, are crucial for tracking the behavior of pollutants in the environment. nih.govresearchgate.net The use of these labeled compounds allows for detailed investigations into the fate, transformation, and bioaccumulation of sulfonamide antibiotics in various environmental matrices like soil and water. nih.gov

Understanding the Behavior of Sulfonamide Antibiotics as Environmental Contaminants

The extensive application of sulfonamide antibiotics has resulted in their ubiquitous presence in the environment, raising public health concerns. nih.gov The production and use of sulfanilamide (B372717) can lead to its release into the environment through different waste streams. nih.gov Due to the challenges and high cost associated with traditional monitoring methods, the use of isotopically labeled sulfonamides, including those labeled with 13C, provides a more efficient way to study their environmental behavior. nih.gov

These labeled compounds are instrumental in understanding how sulfonamides move and persist in the environment. For instance, sulfanilamide has been detected in groundwater near landfills, and its chemical properties suggest it can be highly mobile in soil. nih.gov The ability to trace the labeled compound allows for a more accurate assessment of its distribution and potential for contamination.

Investigating Transformation Processes in Groundwater Systems

Groundwater is a significant reservoir for sulfonamide antibiotics, highlighting the importance of understanding their natural attenuation processes. nih.govdtu.dk Biodegradation is a key process that can reduce the concentration of these antibiotics and mitigate the risk of antibiotic resistance. nih.govdtu.dk

Research has shown that the transformation of sulfonamides in groundwater can occur through both biological and chemical pathways. dtu.dk Studies utilizing isotope-labeled compounds can help elucidate these transformation pathways and identify the resulting metabolites. This is crucial for a comprehensive risk assessment, as some transformation products may also have biological activity. While much of the research has focused on aerobic conditions, there is a recognized need for more investigation into anaerobic transformation processes. nih.govdtu.dk

Assessing Bioaccumulation of Sulfonamide Antibiotics

The potential for sulfonamide antibiotics to accumulate in living organisms is a significant environmental concern. nih.govnih.gov Isotope labeling is a key technique for studying the bioaccumulation of these compounds. researchgate.net By introducing this compound into a controlled environment, researchers can track its uptake and accumulation in organisms over time.

The synthesis of 13C-labeled sulfonamides enables detailed studies on their bioaccumulation in both soil and aquatic systems. nih.gov This information is vital for understanding the potential for these antibiotics to enter the food chain and the subsequent risks to higher trophic levels and human health. gxu.edu.cndeswater.com

Longitudinal Studies on Antibiotic Residues and Resistance Genes

Longitudinal studies, which involve repeated observations of the same variables over extended periods, are essential for understanding the long-term impacts of antibiotic contamination. This compound plays a critical role in these studies as an internal standard, ensuring the accuracy and reliability of analytical measurements.

Application of this compound as an Internal Standard in Environmental Monitoring

In complex environmental samples, the presence of other substances can interfere with the accurate quantification of target analytes. Internal standards are used to correct for these matrix effects and for losses during sample preparation and analysis. altascientific.cn this compound, with its identical chemical properties to the unlabeled compound but different mass, is an ideal internal standard for the analysis of sulfanilamide and other sulfonamides. altascientific.cnmdpi.com

Its application in long-term monitoring studies of manure-amended soils and leachate has been demonstrated. nih.gov In such studies, a known amount of this compound is added to each sample, and the ratio of the native analyte to the labeled standard is used for quantification, leading to more precise and accurate results. nih.gov

Table 1: Application of this compound as an Internal Standard

| Study Type | Matrix | Purpose of this compound | Reference |

|---|---|---|---|

| Longitudinal Study | Soil fertilized with pig slurry | Surrogate standard for determining antibiotic residues | mdpi.com |

| Environmental Monitoring | Honey | Internal quality control | researchgate.net |

Correlation of Antibiotic Residues with the Presence of Antibiotic-Resistant Genes

A major concern associated with the environmental presence of antibiotics is the potential for the development and spread of antibiotic resistance genes (ARGs). mdpi.com These genes can be transferred between bacteria, leading to the emergence of multidrug-resistant pathogens. biorxiv.org

Longitudinal studies that monitor both antibiotic concentrations and the abundance of ARGs are crucial for understanding this relationship. nih.govresearchgate.net In a study investigating the impact of pig slurry fertilization on soil, this compound was used as a surrogate standard to accurately measure the concentrations of various antibiotics. mdpi.com The results showed that while the concentrations of most antibiotics decreased over time, the abundance of certain ARGs, such as sul1, remained high. mdpi.com This suggests that even low levels of antibiotic residues may be sufficient to maintain a reservoir of resistance genes in the environment.

Another study found that while fertilization with animal manure directly introduces ARGs into the soil, this effect may be more significant than the selective pressure exerted by the antibiotic residues themselves. nih.gov Such findings highlight the complexity of the relationship between antibiotic residues and resistance, a field where accurate quantification using tools like this compound is paramount.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sulfanilamide |

| This compound |

| Sulfamethoxazole |

| Sulfamonomethoxine |

| Sulfadiazine |

| Enrofloxacin-d5 |

| Dimetridazole-d3 |

| Sulfadimidine-13C6 |

| Florfenicol-d3 |

| Methacycline |

| Spiramycin I-d3 |

| Ciprofloxacin |

| Asulam |

| Doxycycline |

| Lincomycin |

| Tiamulin |

| Oxytetracycline |

| sul1 |

| ermB |

| tetA |

| tetG |

| tetM |

| cfr |

| fexA |

| optrA |

Isotope Analysis for Tracing Contaminant Sources and Degradation

The use of isotopically labeled compounds, such as this compound, has become integral to advanced environmental research. These compounds serve as powerful tools for tracing the origins, transport, and ultimate fate of contaminants in various environmental matrices. By measuring the ratios of stable isotopes within organic compounds, scientists can gain detailed insights into complex biogeochemical processes that are often difficult to assess using conventional concentration measurements alone. nih.govepa.gov

Compound Specific Isotope Analysis (CSIA) for Environmental Studies

Compound Specific Isotope Analysis (CSIA) is an analytical technique that measures the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual organic compounds within a sample. enviro.wikiucdavis.edu This method provides a quantitative way to distinguish between different sources of a contaminant and to identify the reaction pathways responsible for its transformation. enviro.wikitum.de The isotopic signature of a manufactured compound can sometimes vary between different production batches or manufacturers, providing a potential fingerprint to trace pollution sources. nih.gov

In the context of sulfonamide analysis, CSIA is a powerful tool for elucidating their origin and degradation pathways. nih.gov The analysis is typically performed using a gas or liquid chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS or LC-IRMS). ucdavis.edutum.denih.gov This process involves separating the target compound from the sample matrix, converting it into a simple gas like CO₂, and then precisely measuring the ratio of its heavy to light isotopes (e.g., ¹³C/¹²C). epa.govucdavis.edu